molecular formula C22H22N4O2 B3051842 1,1'-(Benzene-1,3-diyldimethanediyl)bis(3-phenylurea) CAS No. 36411-65-1

1,1'-(Benzene-1,3-diyldimethanediyl)bis(3-phenylurea)

Cat. No.: B3051842
CAS No.: 36411-65-1
M. Wt: 374.4 g/mol
InChI Key: FZTMXJUJPWQZMX-UHFFFAOYSA-N
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Description

1,1’-(Benzene-1,3-diyldimethanediyl)bis(3-phenylurea) is a complex organic compound with a unique structure that includes two phenylurea groups connected by a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Benzene-1,3-diyldimethanediyl)bis(3-phenylurea) typically involves the reaction of benzene-1,3-diyldimethanediyl chloride with phenylurea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Benzene-1,3-diyldimethanediyl)bis(3-phenylurea) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenylurea groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylurea derivatives.

Scientific Research Applications

1,1’-(Benzene-1,3-diyldimethanediyl)bis(3-phenylurea) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1’-(Benzene-1,3-diyldimethanediyl)bis(3-phenylurea) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(Benzene-1,3-diyldimethanediyl)bis(1H-pyrrole-2,5-dione)
  • 1,1’-(Benzene-1,3-diyldimethanediyl)bis(1H-imidazole-2,5-dione)

Uniqueness

1,1’-(Benzene-1,3-diyldimethanediyl)bis(3-phenylurea) is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-phenyl-3-[[3-[(phenylcarbamoylamino)methyl]phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-21(25-19-10-3-1-4-11-19)23-15-17-8-7-9-18(14-17)16-24-22(28)26-20-12-5-2-6-13-20/h1-14H,15-16H2,(H2,23,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTMXJUJPWQZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)CNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292345
Record name 1,1'-(benzene-1,3-diyldimethanediyl)bis(3-phenylurea)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36411-65-1
Record name NSC81862
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81862
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(benzene-1,3-diyldimethanediyl)bis(3-phenylurea)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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